![molecular formula C17H17N3O3S3 B6575856 2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1171404-68-4](/img/structure/B6575856.png)
2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[(thiophen-2-yl)methyl]acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a thiazole ring and a thiophene ring . It is likely to be a part of a larger class of compounds known as thiazoles, which are known for their diverse biological activities .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of various substituted aryl or heteryl amines with alkyl cyanoacetates . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen . The thiophene ring is a five-membered heterocycle containing sulfur .Chemical Reactions Analysis
The compound, being a derivative of thiazole, is likely to undergo a variety of chemical reactions. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, which include the compound , have been reported to possess a wide range of therapeutic properties . They have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Anti-Microbial Activity
The antimicrobial activity of thiophene derivatives has been studied extensively . Changing the substituents at position-2 of the thiophene ring significantly affects their biological activity . The pyridine side chain derivatives in compounds showed excellent antimicrobial activity .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Thiophene-mediated molecules have a prominent role in the fabrication of organic field-effect transistors (OFETs) . These are a type of field-effect transistor using an organic semiconductor in its channel.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound that emits light in response to an electric current.
Anti-Cancer Agents
2-Butylthiophene, a derivative of thiophene, is used as a raw material in the synthesis of anticancer agents . This suggests that the compound could potentially be used in the development of new anticancer drugs.
Future Directions
Mechanism of Action
Target of Action
The compound contains a thiophene moiety, which is known to exhibit various biological effects and is a key component in many biologically active compounds .
Mode of Action
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
Based on the known activities of thiophene derivatives, it can be hypothesized that this compound may have potential therapeutic effects in various disease states, including cancer, inflammation, and microbial infections .
properties
IUPAC Name |
2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S3/c1-26(22,23)15-6-4-12(5-7-15)19-17-20-13(11-25-17)9-16(21)18-10-14-3-2-8-24-14/h2-8,11H,9-10H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKYJCQZMDVCTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide |
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